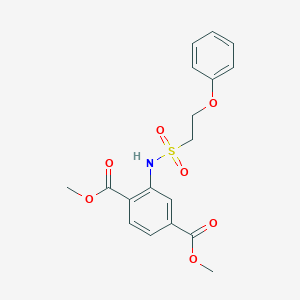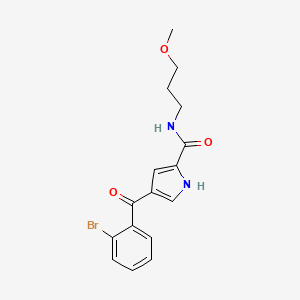
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide is a chemical compound that has been widely studied in the scientific community due to its potential use as a therapeutic agent. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research and development.
Applications De Recherche Scientifique
Anti-Tubercular Activity
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide: has been investigated for its anti-tubercular potential. Tuberculosis (TB) remains a global health concern, and there is a continuous need for effective drugs. Pyrazinamide (PZA), a front-line prodrug, is used in active TB treatment . Researchers have designed and synthesized novel derivatives of this compound, evaluating their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Some of these derivatives demonstrated significant inhibitory effects against the bacterium, making them promising candidates for further development .
Anti-Fibrotic Properties
While not as extensively studied, derivatives of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide have shown potential anti-fibrotic activity. For instance, compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate exhibited better anti-fibrotic effects than existing drugs. These findings suggest a possible role in managing fibrotic conditions .
Docking Studies and Molecular Interactions
Computational docking studies have explored the interactions of derivatized conjugates of this compound. These studies provide insights into their binding affinity with specific targets, aiding drug design and optimization. The suitability of these derivatives for further development can be inferred from their molecular interactions in silico .
Non-Toxicity to Human Cells
In vitro cytotoxicity assessments on human embryonic kidney cells (HEK-293) revealed that the tested compounds derived from N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide were non-toxic. This favorable safety profile is crucial for potential therapeutic applications .
Drug Resistance and MDR-TB
Given the emergence of multi-drug-resistant tuberculosis (MDR-TB), novel anti-TB agents are urgently needed. While pyrazinamide (PZA) remains effective, analogs and derivatives offer an avenue for enhanced activity against Mycobacterium tuberculosis. Understanding the mechanisms of action and resistance patterns is essential for combating drug-resistant TB .
Pharmaceutical Design and Fragment-Based Approaches
The piperidine moiety in N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide is a valuable synthetic fragment for drug design. Piperidines play a significant role in pharmaceuticals and are present in various drug classes. Researchers continue to explore their potential in drug development, making this compound an interesting starting point for fragment-based approaches .
Propriétés
IUPAC Name |
N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-16(14-3-1-2-6-18-14)20-11-13-4-9-21(10-5-13)15-12-17-7-8-19-15/h1-3,6-8,12-13H,4-5,9-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGQPQGQXLMPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)

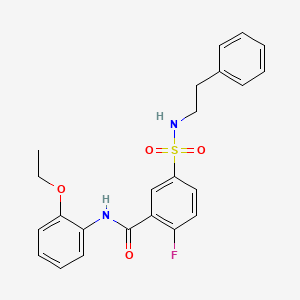

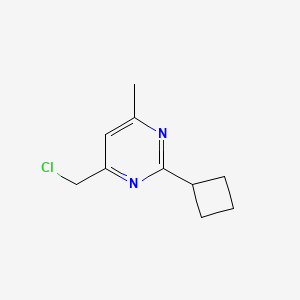
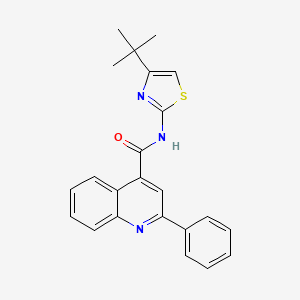
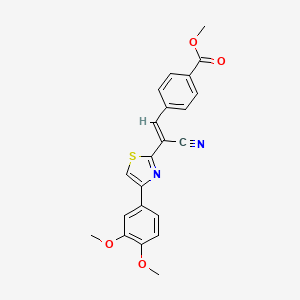
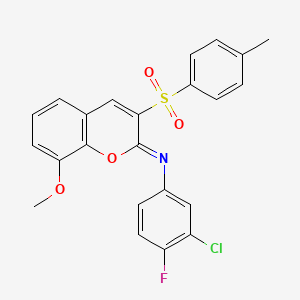
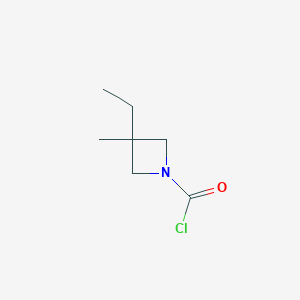
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2534964.png)
![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2534966.png)
